molecular formula C5H6Cl2N2 B3269609 3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole CAS No. 51355-86-3

3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole

Cat. No.: B3269609
CAS No.: 51355-86-3
M. Wt: 165.02 g/mol
InChI Key: YOTVYMHHHOKHEW-UHFFFAOYSA-N
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Description

3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole is an organic compound with a pyrazole ring substituted with chlorine and methyl groups

Properties

IUPAC Name

3-chloro-1-(chloromethyl)-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2/c1-4-2-5(7)8-9(4)3-6/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTVYMHHHOKHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole typically involves the chlorination of 5-methyl-1H-pyrazole. One common method includes the reaction of 5-methyl-1H-pyrazole with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired chlorinated product.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative chlorinating agents and catalysts may be explored to improve the efficiency of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (-CH₂Cl) group at position 1 and the chloro (-Cl) group at position 3 are reactive sites for nucleophilic substitution.

Reagents and Conditions

  • Amines : Reacts with primary/secondary amines (e.g., methylamine, aniline) in polar aprotic solvents (e.g., DMF, THF) at 60–80°C to yield 1-aminomethyl derivatives .

  • Thiols : Treatment with thiophenol or alkanethiols under basic conditions (K₂CO₃, DCM) produces 1-(alkyl/arylthio)methyl analogs .

Example Reaction:

C4H5Cl2N2+R NH2C4H5ClN2(CH2NH R)+HCl\text{C}_4\text{H}_5\text{Cl}_2\text{N}_2+\text{R NH}_2\rightarrow \text{C}_4\text{H}_5\text{ClN}_2(\text{CH}_2\text{NH R})+\text{HCl}

Key Data

NucleophileSolventTemp (°C)Yield (%)Product
MethylamineDMF70821-(Methylaminomethyl)-3-chloro-5-methylpyrazole
ThiophenolDCM25751-(Phenylthiomethyl)-3-chloro-5-methylpyrazole

Elimination Reactions

Under strong basic conditions (e.g., NaOH, KOtBu), the chloromethyl group undergoes dehydrohalogenation to form a vinylpyrazole derivative .

Reaction Mechanism:

C4H5Cl2N2KOtBu THFC4H3ClN2CH CH2+HCl\text{C}_4\text{H}_5\text{Cl}_2\text{N}_2\xrightarrow{\text{KOtBu THF}}\text{C}_4\text{H}_3\text{ClN}_2\text{CH CH}_2+\text{HCl}

Conditions:

  • Base: KOtBu (2 equiv)

  • Solvent: THF

  • Temp: 110°C (microwave-assisted)

  • Yield: 68%

Formylation via Vilsmeier-Haack Reaction

The pyrazole ring undergoes electrophilic substitution at position 4 when treated with DMF and POCl₃, yielding 4-formyl derivatives .

Reaction Scheme:

C4H5Cl2N2DMF POCl3C5H5Cl2N2O\text{C}_4\text{H}_5\text{Cl}_2\text{N}_2\xrightarrow{\text{DMF POCl}_3}\text{C}_5\text{H}_5\text{Cl}_2\text{N}_2\text{O}

Optimized Parameters:

  • Reagent ratio: 1:2 (substrate:POCl₃)

  • Temp: 120°C

  • Time: 2.5 h

  • Yield: 59%

Oxidation and Reduction

  • Oxidation : The methyl group at position 5 can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄, though yields are moderate (45–50%).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chloro substituents to hydrogen, forming 1-methyl-5-methylpyrazole.

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductYield (%)
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, DME, 80°C3-Aryl-1-(chloromethyl)-5-methylpyrazole70–85
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, 100°C3-Amino-1-(chloromethyl)-5-methylpyrazole65–78

Hydrolysis Reactions

The chloromethyl group hydrolyzes in aqueous NaOH/EtOH to form a hydroxymethyl derivative:

C4H5Cl2N2NaOH EtOHC4H5ClN2CH2OH+HCl\text{C}_4\text{H}_5\text{Cl}_2\text{N}_2\xrightarrow{\text{NaOH EtOH}}\text{C}_4\text{H}_5\text{ClN}_2\text{CH}_2\text{OH}+\text{HCl}

  • Yield: 73%

  • Reaction time: 4 h

Scientific Research Applications

3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyrazole ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-methyl-1H-pyrazole
  • 3-Chloro-5-methyl-1H-pyrazole
  • 1-(Chloromethyl)-3-methyl-1H-pyrazole

Uniqueness

3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole is unique due to the presence of both chlorine and methyl groups on the pyrazole ring This specific substitution pattern can result in distinct chemical and biological properties compared to other similar compounds

Biological Activity

3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, featuring a chloromethyl group and a chlorine atom, positions it as a candidate for various pharmacological applications, including antimicrobial and antifungal properties.

The molecular formula of this compound is C5H7Cl2N2C_5H_7Cl_2N_2. Its unique functional groups contribute to its reactivity and biological activity. The compound can participate in various chemical reactions, including:

  • Substitution Reactions : Chlorine atoms can be replaced by nucleophiles such as amines or thiols.
  • Oxidation Reactions : The methyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction Reactions : Reduction can yield derivatives with different functional groups.

Biological Activities

Research has demonstrated that this compound exhibits significant biological activities. Its potential applications include:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been evaluated against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (mg/mL)
E. coli12.5
S. aureus10.0
P. aeruginosa15.0

These results suggest that the compound could be developed into a potent antimicrobial agent .

Antifungal Activity

The antifungal properties of this compound have also been investigated. It has shown activity against fungi such as Aspergillus flavus and Candida albicans. The following table summarizes the antifungal activity:

Fungal StrainMIC (mg/mL)
A. flavus15.0
C. albicans20.0

These findings indicate its potential as a treatment for fungal infections .

The mechanism of action for this compound is believed to involve its interaction with specific molecular targets within microbial cells. The presence of chlorine and methyl groups may enhance binding affinity to enzymes or receptors critical for microbial survival and proliferation .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Antimycobacterial Activity : A study evaluated related pyrazole compounds for their activity against Mycobacterium tuberculosis. The derivatives showed promising results with MIC values ranging from 3.95 to 12.03 μg/mL, indicating strong antimycobacterial properties .
  • Inflammatory Response Inhibition : Research indicated that pyrazole derivatives could significantly reduce the expression of inflammatory markers such as iNOS and COX-2 in vitro, suggesting potential anti-inflammatory applications .

Q & A

Q. What are the established synthetic routes for 3-chloro-1-(chloromethyl)-5-methyl-1H-pyrazole?

  • Methodological Answer : The compound is commonly synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with POCl₃ and DMF to introduce formyl and chloro groups . For chloromethyl substitution, alkylation with chloromethylating agents (e.g., ClCH₂Cl) under basic conditions is employed. Alternative routes involve cyclization of hydrazides with POCl₃ at elevated temperatures (120°C), as demonstrated in pyrazole-carbaldehyde syntheses . Key steps include refluxing in anhydrous solvents and purification via column chromatography.

Q. How is structural elucidation performed for this compound and its derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining molecular geometry and packing interactions (e.g., C–H⋯O and Cl⋯N contacts) . Spectroscopic techniques include:
  • ¹H/¹³C NMR : To confirm substituent positions and aromaticity.
  • IR spectroscopy : To identify carbonyl (C=O) and C-Cl stretches .
  • Elemental analysis : For purity validation .

Q. What are the standard protocols for characterizing pyrazole derivatives' purity and stability?

  • Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and C18 columns for purity assessment. Stability studies involve:
  • Thermogravimetric analysis (TGA) to assess thermal degradation.
  • Karl Fischer titration for moisture content .
  • Accelerated stability testing under varied pH, temperature, and humidity .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data in derivative synthesis?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from solvent effects , tautomerism , or regioisomeric byproducts . Mitigation strategies include:
  • 2D NMR (COSY, NOESY) to confirm connectivity .
  • DFT calculations to predict and compare theoretical vs. experimental spectra .
  • Crystallization of ambiguous products for X-ray validation .

Q. What strategies optimize regioselectivity during functionalization of the pyrazole core?

  • Methodological Answer : Regioselectivity in reactions (e.g., Knoevenagel condensation, alkylation) depends on:
  • Electronic directing groups : Electron-withdrawing substituents (e.g., Cl) deactivate specific positions .
  • Catalytic systems : Pd(PPh₃)₄ in Suzuki couplings for cross-coupling at less reactive sites .
  • Temperature control : Low temperatures (0–5°C) favor kinetic control in aldehyde condensations .

Q. How do intermolecular interactions in crystal structures influence material properties?

  • Methodological Answer : Weak interactions (e.g., C–H⋯O, Cl⋯N) dictate packing motifs and physicochemical properties:
  • Hirshfeld surface analysis quantifies interaction contributions .
  • π-π stacking in aryl-substituted derivatives enhances thermal stability .
  • Short Cl⋯N contacts (3.046 Å) may indicate halogen bonding, relevant for co-crystal design .

Q. How to design structure-activity relationship (SAR) studies for bioactivity evaluation?

  • Methodological Answer : SAR workflows include:
  • Analog synthesis : Vary substituents (e.g., trifluoromethyl, methoxy) using modular routes .
  • Biological assays : Test derivatives against targets (e.g., anticonvulsant activity via MES or pentylenetetrazol models) .
  • Molecular docking : Map interactions with receptors (e.g., carbonic anhydrase isoforms) using software like AutoDock .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole

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